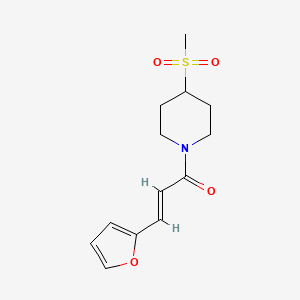

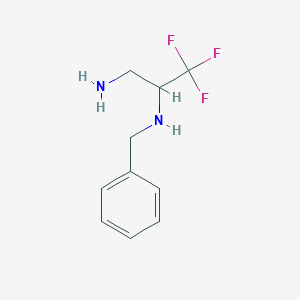

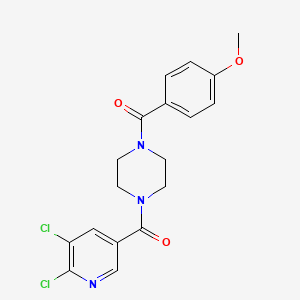

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazole compounds are typically stable and can be soluble in some polar organic solvents .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application area for derivatives of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is as corrosion inhibitors. These compounds have been studied for their efficiency in preventing corrosion in various metals, an application critical in extending the lifespan of metal structures and components in industrial settings. For instance, bipyrazolic-type organic compounds, including derivatives similar in structure to the compound of interest, have demonstrated potential activity as corrosion inhibitors, supported by both experimental data and theoretical studies using density functional theory (DFT) (Wang et al., 2006). This application is vital for industries that require materials resistant to harsh chemical environments, such as oil and gas extraction and processing, where corrosion can lead to significant economic losses and safety hazards.

Polymerization Catalysts

Another research application of these compounds is in the field of polymer science, where they serve as catalysts for polymerizations. For example, the use of 4-coordinate cobalt(II) complexes supported by N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives in the polymerization of methyl methacrylate and rac-lactide highlights their role in synthesizing polymers with specific properties (Shin et al., 2018). These catalysts contribute to producing polymers with high molecular weights and specific stereoregularity, which are crucial for determining the material properties of the resulting polymers, including their mechanical strength, thermal stability, and biodegradability.

Electrochemical Applications

Additionally, these compounds find applications in electrochemistry, where they have been utilized in developing recyclable hydroamination catalysts anchored on glassy carbon electrodes. This application showcases the potential for creating sustainable and efficient catalysts for organic synthesis reactions, including hydroamination, which is a critical reaction for synthesizing a wide range of organic compounds (Tregubov et al., 2013). The ability to recycle these catalysts can lead to more environmentally friendly and cost-effective processes in the chemical industry, particularly in synthesizing pharmaceuticals, agrochemicals, and organic materials.

Wirkmechanismus

Target of Action

The primary targets of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that the compound has strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction likely affects the normal functioning of the enzyme, leading to downstream effects that inhibit the growth and proliferation of the target organisms.

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its potent in vitro and in vivo activities against leishmania aethiopica and plasmodium berghei .

Result of Action

The molecular and cellular effects of this compound’s action result in significant suppression of the target organisms. For instance, similar compounds have shown up to 90.4% suppression against Plasmodium berghei .

Safety and Hazards

As with any chemical compound, handling “N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline” should be done with appropriate safety precautions. This includes avoiding long-term or frequent contact, avoiding inhalation of dust or solution, and seeking medical help if contact with skin or eyes occurs .

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Molecular Mechanism

Some pyrazole derivatives have been suggested to be possible activators of insect RyR .

Temporal Effects in Laboratory Settings

Some pyrazole derivatives have shown desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .

Dosage Effects in Animal Models

Some pyrazole derivatives were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration .

Metabolic Pathways

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)8-15-9-13-10-16-18(3)11-13/h4-7,10-11,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZDVPKLFLKALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)

![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)

![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)

![methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2627490.png)